2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
Description
Properties
IUPAC Name |
2-(4-butylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2.C2H2O4/c1-2-3-11-21(18,19)16-8-6-15(7-9-16)12-13(17)14-5-4-10-20-14;3-1(4)2(5)6/h4-5,10H,2-3,6-9,11-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJFLRJQZBGWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CC(=O)C2=CC=CS2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonation, where butylsulfonyl chloride reacts with the piperazine ring under basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is attached through a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Oxalate Salt: The final step involves the reaction of the ethanone derivative with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. Its sulfonyl and thiophene groups may interact with proteins and enzymes, providing insights into their function and inhibition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Piperazine derivatives are known for their pharmacological activities, and the presence of the butylsulfonyl and thiophene groups may enhance these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with binding sites on proteins, while the butylsulfonyl and thiophene groups may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
The compound belongs to a class of piperazine-based derivatives with sulfonyl and heteroaromatic substituents. Key structural analogs include:
Key Observations :
- Sulfonyl vs.
- Heteroaromatic Moieties : The thiophen-2-yl group in the target and compound 22 contrasts with tetrazole (7n) or hydroxyphenyl () groups, affecting electronic properties and binding affinity. Thiophene’s electron-rich nature may favor interactions with aromatic residues in biological targets .
- Counterion Effects : The oxalate salt in the target likely improves solubility relative to neutral analogs (e.g., 7n) or trifluoroacetate salts (), which may influence bioavailability .
Physicochemical Properties
- Solubility: The oxalate counterion likely enhances water solubility compared to non-ionic analogs (e.g., 7n) but may reduce lipid solubility versus trifluoroacetate salts .
- Thermal Stability : Melting points for sulfonyl-piperazine derivatives range from 154–177°C (), suggesting the target may exhibit similar stability .
Biological Activity
2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a piperazine ring and a thiophene moiety, contributing to its interaction with various biological targets.
Molecular Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 332.5 g/mol. The compound's structure features functional groups that are critical for its biological activity, including:
- Piperazine Ring : Known for its role in modulating neurotransmitter systems.
- Thiophene Group : Associated with various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the piperazine derivative.
- Introduction of the butylsulfonyl group.
- Coupling with the thiophene derivative.
- Finalization through oxalate formation.
Analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure at each stage of synthesis.
Research indicates that compounds similar to this compound exhibit significant binding affinities to serotonin 5-HT2A receptors and dopamine D2 receptors. This suggests a potential role in psychiatric medications, particularly for disorders involving neurotransmitter dysregulation.
Antioxidant Activity
Preliminary studies have shown that this compound may possess antioxidant properties. For instance, compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, indicating potential applications in reducing oxidative stress-related conditions .
Case Studies
A study focusing on the biological activity of piperazine derivatives revealed that modifications in their structure could lead to enhanced efficacy against various biological targets, including cancer cells and pathogens. These findings suggest that this compound may also exhibit similar effects, warranting further investigation into its therapeutic potential .
Comparative Analysis
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.5 g/mol |
| Antioxidant Activity | Potentially significant |
| Binding Affinity | 5-HT2A and D2 receptors |
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate?
Answer:
The synthesis typically involves sequential functionalization of the piperazine core. A three-step approach is recommended:
Sulfonylation: React piperazine with butylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the butylsulfonyl group.
Acylation: Couple the sulfonylated piperazine with 2-thiophenecarbonyl chloride using a coupling agent like HATU or DCC in anhydrous DMF.
Oxalate Salt Formation: Treat the free base with oxalic acid in a polar solvent (e.g., ethanol) under reflux to crystallize the oxalate salt .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, gradient elution).
Advanced: How can computational QSAR models predict the neurological target engagement of this compound?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models can be developed using descriptors like logP, polar surface area, and electron affinity. For example:
- Descriptor Selection: Use MOE or Schrodinger Suite to calculate topological polar surface area (TPSA) and brain/blood partition coefficient (QPlogBB), which correlate with blood-brain barrier penetration .
- Validation: Cross-validate models using derivatives with known anti-dopaminergic or anti-serotonergic activity. The thiophene moiety may enhance π-π stacking with serotonin receptors, while the sulfonyl group modulates selectivity .
Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?
Answer:
- NMR: Use - and -NMR to verify piperazine ring substitution (δ 3.5–4.0 ppm for N-CH) and thiophene protons (δ 7.0–7.5 ppm).
- X-ray Crystallography: Employ SHELXL for structure refinement. The oxalate counterion often forms hydrogen bonds with the piperazine N-H, visible in the crystal lattice (e.g., d(OH-N) ≈ 2.1 Å) .
- Mass Spectrometry: High-resolution ESI-MS should confirm the molecular ion [M+H] with <2 ppm error.
Advanced: How to resolve contradictory pharmacological data (e.g., dual dopamine D2/5-HT2A receptor binding)?
Answer:
- Functional Assays: Use calcium flux or β-arrestin recruitment assays (e.g., CHO cells expressing D2/5-HT2A receptors) to distinguish agonist vs. antagonist behavior.
- Structural Analysis: Compare the compound’s binding mode (via molecular docking) with co-crystallized receptors (PDB IDs: 6CM4 for D2, 6A93 for 5-HT2A). The butylsulfonyl group may sterically hinder D2 binding while favoring 5-HT2A interactions .
- Metabolic Stability: Assess hepatic microsomal stability to rule out metabolite interference .
Basic: How to address solubility challenges in in vitro assays due to the oxalate salt?
Answer:
- Buffer Optimization: Use phosphate-buffered saline (pH 7.4) with 0.1% DMSO or 0.5% Tween-80 to enhance solubility.
- Salt Exchange: Convert the oxalate to a more soluble salt (e.g., hydrochloride) via ion-exchange chromatography. Confirm stability via DSC/TGA .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
Advanced: What strategies validate target engagement in cellular models using structural analogs?
Answer:
- Photolabeling Probes: Synthesize analogs with photoactivatable groups (e.g., diazirine) to crosslink with target receptors. Confirm binding via SDS-PAGE and Western blot .
- Competitive Binding: Use radiolabeled ligands (e.g., H-spiperone for 5-HT2A) to measure IC shifts in the presence of the compound.
- CRISPR Knockout Models: Validate specificity using HEK293 cells with CRISPR-edited D2/5-HT2A receptors. A ≥50% reduction in activity in knockout models confirms target engagement .
Basic: How to optimize reaction yields during the sulfonylation step?
Answer:
- Temperature Control: Perform the reaction at 0–5°C to minimize side reactions (e.g., piperazine dimerization).
- Stoichiometry: Use a 1.2:1 molar ratio of butylsulfonyl chloride to piperazine to ensure complete substitution.
- Workup: Extract the product into ethyl acetate and wash with 5% NaHCO to remove excess sulfonyl chloride .
Advanced: How does the oxalate counterion influence crystallographic packing and stability?
Answer:
- Hydrogen Bonding: Oxalate forms a 2D network via O-HN interactions, stabilizing the crystal lattice. This can be visualized using Mercury software (CCDC package) .
- Hygroscopicity: The oxalate salt is less hygroscopic than chloride, as confirmed by dynamic vapor sorption (DVS) studies (<1% weight gain at 80% RH) .
- Thermal Stability: DSC shows a sharp endotherm at ~180°C (melting point), with no decomposition below 150°C .
Basic: What purification methods are recommended for intermediates?
Answer:
- Column Chromatography: Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (10–50%) for acylated intermediates.
- Recrystallization: Purify the oxalate salt from hot ethanol/water (8:2 v/v) with ≥95% recovery .
- HPLC: Employ a C18 column (ACN/water + 0.1% TFA) for final purity assessment (>98% by AUC) .
Advanced: How to design SAR studies to improve metabolic stability without losing potency?
Answer:
- Isosteric Replacement: Substitute the thiophene with a bioisostere (e.g., furan or pyridine) to reduce CYP450 metabolism.
- Deuteriation: Introduce deuterium at metabolically labile sites (e.g., α to the carbonyl) to prolong half-life (test via human liver microsomes) .
- Prodrug Approach: Mask the sulfonyl group as a tert-butyl ester, which hydrolyzes in vivo to the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
